molecular formula C8H12 B13969467 1-(2-Propenyl)cyclopentene CAS No. 37689-19-3

1-(2-Propenyl)cyclopentene

Cat. No.: B13969467
CAS No.: 37689-19-3
M. Wt: 108.18 g/mol
InChI Key: PHBGIFRCMRLXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Propenyl)cyclopentene is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37689-19-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1-prop-2-enylcyclopentene

InChI

InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h2,6H,1,3-5,7H2

InChI Key

PHBGIFRCMRLXFK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CCCC1

Origin of Product

United States

Contextualization Within Cycloalkene Chemistry and Propenyl Substituted Ring Systems

Cycloalkenes, unsaturated hydrocarbons containing a carbon-carbon double bond within a ring structure, are fundamental building blocks in organic synthesis. The cyclopentene (B43876) ring, in particular, is a common scaffold found in numerous natural products and biologically active molecules. nih.gov The introduction of a propenyl group to this ring system, as seen in 1-(2-propenyl)cyclopentene, imparts unique reactivity to the molecule. ontosight.ai The presence of two distinct double bonds—one within the cyclopentene ring and one in the propenyl side chain—allows for selective chemical modifications, a feature highly sought after in synthetic organic chemistry.

The propenyl substituent, also known as an allyl group, is of particular interest due to its ability to participate in a wide range of reactions, including electrophilic additions and transition metal-catalyzed cross-coupling reactions. ontosight.ai This dual reactivity makes propenyl-substituted cyclopentenes versatile intermediates for the construction of complex molecular architectures. The study of these systems contributes to a deeper understanding of the interplay between ring strain, electronic effects, and the reactivity of double bonds in close proximity.

Historical Perspective on Research Evolution Concerning Propenyl Cyclopentene Scaffolds

Research into cyclopentene (B43876) and its derivatives has a long history, with early studies focusing on their fundamental properties and reactions. acs.org The investigation of more complex substituted cyclopentenes, such as those bearing propenyl groups, has evolved with the development of new synthetic methodologies. A significant body of work has been dedicated to the synthesis of functionalized cyclopentenes, driven by their prevalence in bioactive compounds. nih.gov

Early synthetic approaches often involved multi-step sequences. However, contemporary organic synthesis has seen a shift towards more efficient and atom-economical methods. The development of transition metal catalysis, particularly palladium-catalyzed reactions, has revolutionized the synthesis of complex molecules, including propenyl-cyclopentene scaffolds. orgsyn.orgorganic-chemistry.org For instance, palladium-catalyzed Heck reactions and cycloisomerization reactions have provided powerful tools for the construction of these systems. organic-chemistry.org More recent research has also explored multicomponent reactions as a means to rapidly generate structural diversity in cyclopentene derivatives. nih.gov The study of nonconjugated allylcycloalkenes, including allylcyclopentenes, has also contributed to the understanding of intramolecular interactions between double bonds. tandfonline.com

Broad Research Themes and Methodological Approaches in 1 2 Propenyl Cyclopentene Studies

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metal catalysis offers powerful and atom-economical approaches for the synthesis of complex carbocyclic and heterocyclic structures from simple starting materials. rsc.org Palladium, rhodium, copper, and manganese catalysts have proven particularly effective in mediating the formation of cyclopentene rings and their derivatives.

Palladium-Mediated Cycloisomerizations and Cascade Cyclizations

Palladium-catalyzed cycloisomerization of 1,6-enynes represents a highly atom-economical method for constructing five-membered rings. rsc.org These reactions often proceed through a palladium hydride species, which initiates a 5-exo-trig cyclization. rsc.org The functional groups present in the starting 1,6-enyne can control the reaction pathway, leading to divergent synthesis of different ring systems, including cyclopentenes. rsc.orgrsc.org For instance, C-tethered 1,6-enynes bearing electron-donating groups such as methyl, tert-butyl, and methoxy (B1213986) have been successfully converted into the corresponding cyclopentene products in moderate to good yields with high stereoselectivity. rsc.org

Cascade cyclizations, which involve a sequence of intramolecular reactions, provide a powerful strategy for the rapid assembly of complex molecular architectures. Palladium catalysis has been instrumental in developing such cascades for the synthesis of bicyclic and polycyclic systems containing cyclopentene moieties. These reactions often involve the coupling of bromoenynes with alkenylstannanes. rsc.org

A notable example involves the palladium-catalyzed cascade cyclization of silylated bromoenynes. These reactions, typically using PdCl2(PPh3)2 as a precatalyst, proceed in refluxing toluene (B28343) to afford bicyclic silylated cyclohexadienes. rsc.org

Table 1: Palladium-Catalyzed Cascade Cyclizations of Silylated Bromoenynes
EntrySilylated BromoenyneStannane (B1208499) Coupling PartnerProductYield (%)
1Dimethylsilane 10aPropenyl stannane 3aBicyclic silylated cyclohexadiene92-97
2Dimethylsilane 10aStyrenyl stannane 3bBicyclic silylated cyclohexadiene92-97
Data sourced from a study on the palladium-catalyzed cascade cyclization of silylated bromoenynes and alkenylstannanes. rsc.org

Rhodium and Copper-Catalyzed Annulations and Rearrangements

Rhodium catalysts are highly effective in promoting annulation reactions to form cyclopentene derivatives. A rhodium(I)-catalyzed addition-cyclization of 1,5-enynes with aryl- and alkenylboronic acids allows for the efficient construction of 1-aryl and alkenyl-substituted cyclopentenes. acs.org This process involves the formation of a rhodium vinylidene complex, followed by migration of the aryl or alkenyl group and subsequent cyclization. acs.org

Copper-catalyzed [3+2] cycloadditions have also emerged as a valuable tool for synthesizing functionalized cyclopentenes. For example, the reaction of vinyldiazo compounds with vinylazides in the presence of a copper catalyst affords densely functionalized cyclopentene derivatives. semanticscholar.orgresearchgate.net The proposed mechanism involves the generation of a copper alkenylcarbene species, which undergoes a stepwise regioselective [3+2] cycloaddition followed by an allylic azide (B81097) rearrangement. researchgate.net

Table 2: Copper-Catalyzed [3+2] Cycloaddition of Vinyldiazo Compounds and Vinylazides
Vinyldiazo CompoundVinylazideCatalystProductYield (%)
VariousVarious[Cu(CH3CN)4][BF4]Functionalized cyclopentenePoor to good
Data sourced from a study on the synthesis of functionalized cyclopentene derivatives. researchgate.net

Manganese-Catalyzed Chemo-Selective Syntheses

Manganese, an earth-abundant metal, has gained attention as a catalyst for chemo-selective syntheses. A novel method for the synthesis of acyl cyclopentenes involves a manganese-catalyzed cascade reaction. rsc.org This reaction couples cyclopropyl (B3062369) methanol (B129727) with a methyl ketone in an acceptorless-dehydrogenative process, followed by a radical-initiated ring expansion of the in situ formed vinyl cyclopropenone intermediate. rsc.org A key aspect of this methodology is the use of a manganese complex that promotes the reaction under relatively mild conditions, generating only water and hydrogen gas as byproducts. rsc.orgresearchgate.net The selectivity of this process is attributed to an entropy-driven, alcohol-assisted liberation of hydrogen from a manganese-hydride complex. rsc.org

The reaction typically employs a manganese(I)-pincer complex and is carried out at elevated temperatures. publons.comacs.org While the scope can be limited by the requirement for specific substitution patterns on the aryl ketone to prevent side reactions, it provides a unique pathway to certain acyl cyclopentene structures. publons.com

Table 3: Manganese-Catalyzed Synthesis of Acyl Cyclopentenes
Aryl Methyl KetoneCyclopropyl MethanolCatalystProductYield (%)
Di-ortho-substituted1-Aryl or 1-AlkylMn complex (3 mol%)Acyl cyclopentene40-88
Data sourced from a review of a study on the manganese-catalyzed synthesis of acyl cyclopentenes. publons.com

Ring-Closing Metathesis (RCM) and Ring-Opening Cross-Metathesis (ROCM) Strategies

Olefin metathesis has become a cornerstone of modern organic synthesis, providing efficient routes to a wide variety of cyclic and acyclic compounds. beilstein-journals.org Ring-closing metathesis (RCM) and ring-opening cross-metathesis (ROCM) are particularly powerful strategies for the synthesis of cyclopentene rings and their derivatives.

Application of RCM in Cyclopentene Ring Formation

Ring-closing metathesis is a widely used method for the formation of cyclopentene rings from acyclic diene precursors. acs.orgnih.gov The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts. acs.org RCM has been successfully applied to the synthesis of various substituted cyclopentenes, including those with carboxylic acid functionalities. For example, dienes with ester groups can undergo high-yield cyclization to form the corresponding cyclopentene scaffold. acs.org

The efficiency of RCM can be influenced by the nature of the substituents on the diene precursor. In some cases, electron-withdrawing groups may require the use of more reactive second-generation Grubbs' catalysts to achieve cyclization. acs.org

Diastereoselective and Regioselective Aspects of ROCM on Cyclopentene Derivatives

Ring-opening cross-metathesis (ROCM) of cyclopentene derivatives with acyclic olefins provides a versatile method for the synthesis of functionalized, linear dienes. The regioselectivity and diastereoselectivity of this reaction are crucial for its synthetic utility. The electronic properties of the acyclic olefin partner can significantly influence the regiochemical outcome of the ROCM process. researchgate.net

For instance, electron-poor and electron-rich olefins can exhibit opposing behaviors, leading to the formation of different regioisomers. researchgate.net Furthermore, the steric environment around the double bond of the cyclopentene derivative can direct the approach of the metathesis catalyst, leading to high regioselectivity. caltech.edu In the ROCM of trisubstituted cycloolefins with α,β-unsaturated carbonyl compounds, the carbonyl group is typically located on the less-hindered side of the resulting diene. caltech.edu The stereochemistry of the starting cyclopentene derivative can also be transferred to the product, allowing for the diastereoselective synthesis of complex acyclic structures.

Table 4: Regioselective ROCM of Trisubstituted Cycloolefins
Trisubstituted CycloolefinAcyclic OlefinCatalystRegioselectivity
Variousα,β-Unsaturated carbonyl compoundsRuthenium-basedCarbonyl on less-hindered side
Data sourced from a study on the ring-opening cross-metathesis of low-strain cycloolefins. caltech.edu

Donor-Acceptor Cyclopropane (B1198618) and Vinylcyclopropane (B126155) Rearrangement Pathways

The rearrangement of vinylcyclopropanes to cyclopentenes, a thermally-induced ring expansion, serves as a powerful tool in synthetic organic chemistry. wikipedia.orgdokumen.pub This transformation can proceed through either a concerted, orbital symmetry-controlled pericyclic pathway or a stepwise mechanism involving diradical intermediates. wikipedia.org The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane. wikipedia.org

Donor-acceptor (D-A) cyclopropanes, characterized by vicinal electron-donating and electron-withdrawing groups, are particularly valuable precursors for these rearrangements. nih.gov The inherent ring strain and the electronic push-pull effect facilitate ring-opening under mild conditions, often initiated by a Lewis acid, to generate a versatile 1,3-dipole. nih.gov This intermediate can then undergo various transformations, including the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement, to afford substituted cyclopentenes. researchgate.netnih.gov

Recent studies have demonstrated that Lewis acids like SnCl₄ can promote the VCP-CP rearrangement of trans-2-aroyl-3-styryl-cyclopropane-1,1-dicarboxylates to yield cyclopentene derivatives. researchgate.net In contrast, the use of TiCl₄ with the same substrates leads to the formation of E,E-1,3-diene derivatives. wiley-vch.de The choice of Lewis acid can therefore direct the reaction towards different product outcomes.

Catalytic [3+2] annulation reactions of D-A cyclopropanes with various partners represent an efficient strategy for constructing cyclopentene rings. researchgate.netresearchgate.net In these reactions, the D-A cyclopropane acts as a three-carbon (3C) synthon, which, upon activation by a catalyst, reacts with a two-carbon (2C) component. researchgate.netsemanticscholar.org

Lewis acids, such as Sc(OTf)₃, have been successfully employed to catalyze the [3+2] annulation of D-A cyclopropanes with polarized alkenes, like α-oxo ketene (B1206846) dithioacetals. researchgate.netsemanticscholar.org The proposed mechanism involves the Lewis acid-triggered nucleophilic attack of the alkene onto the cyclopropane, forming a zwitterionic intermediate that subsequently cyclizes to the cyclopentene product. semanticscholar.org

Furthermore, visible-light-activated catalytic asymmetric [3+2] photocycloadditions between cyclopropanes and alkenes or alkynes have emerged as a powerful method. nih.gov Chiral-at-metal rhodium complexes can catalyze these reactions, providing access to chiral cyclopentanes and cyclopentenes with high yields and excellent enantioselectivities. nih.gov The catalyst plays a dual role: it coordinates to the cyclopropane to form a visible-light-absorbing complex and provides the necessary asymmetric induction. nih.gov

Table 1: Catalytic [3+2] Annulations for Cyclopentene Synthesis

Catalyst System Reactants Product Type Yield (%) Enantiomeric Excess (ee, %)
Sc(OTf)₃ Donor-Acceptor Cyclopropane, α-Oxo Ketene Dithioacetal Substituted Cyclopentene High N/A
Chiral Rhodium Complex / Visible Light Cyclopropane, Alkene/Alkyne Chiral Cyclopentane (B165970)/Cyclopentene 63-99 up to >99

The stereochemical outcome of the VCP-CP rearrangement is a critical aspect, and significant efforts have been dedicated to understanding and controlling it. The rearrangement can proceed through four distinct stereochemical pathways: suprafacial-inversion (si), suprafacial-retention (sr), antarafacial-inversion (ai), and antarafacial-retention (ar). theadl.comresearchgate.net Computational studies have shown that the product distribution is under dynamic control, meaning that even from a single transition state, all four products can be formed. theadl.comresearchgate.net

The stereoselectivity of the VCP-CP rearrangement can be influenced by the substituents on the vinylcyclopropane ring. wikipedia.org Substituents that can stabilize a radical intermediate tend to favor a more concerted mechanism, leading to less stereomutation. wikipedia.org

In the context of D-A cyclopropanes, the stereochemistry of the starting material can be transferred to the product with a high degree of fidelity. nih.gov For instance, intramolecular Tsuji–Trost cascade cyclizations have been developed to produce γ-lactam-fused vinylcyclopropanes with high diastereoselectivity and enantiospecificity from optically enriched starting materials. nih.gov The absolute configuration of the product can be controlled by the choice of the chiral starting material or the geometry of the alkene moiety in the precursor. nih.gov

Organocatalytic Approaches for Enantioselective Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including substituted cyclopentenes. acs.orgorganic-chemistry.org This approach avoids the use of metal catalysts and often relies on the formation of transient, chiral intermediates.

The development of chiral organocatalysts is central to achieving high enantioselectivity in cyclization reactions. Chiral secondary amines, such as those derived from proline, have proven to be highly effective in catalyzing the formation of cyclopentane rings. researchgate.netcsic.es For example, the Jørgensen-Hayashi catalyst has been successfully used to promote the enantioselective VCP-CP rearrangement of racemic vinylcyclopropane-acetaldehydes. csic.es

Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, have also been developed for asymmetric organocascade reactions. acs.org These catalysts can activate both the nucleophile and the electrophile, leading to high stereocontrol in the formation of spirooxindole-fused cyclopentanes. acs.org The choice of the N-protecting group on the methyleneindolinone substrate was found to be crucial for achieving high stereoselectivity. acs.org

N-heterocyclic carbenes (NHCs) are another important class of organocatalysts for cyclopentene synthesis. organic-chemistry.org Chiral triazolium salts can be used as precatalysts for NHCs that promote intramolecular aldol (B89426) reactions, leading to optically active cyclopentenes. organic-chemistry.org The structure of the NHC catalyst significantly influences the enantioselectivity of the reaction. organic-chemistry.org

Asymmetric induction is the process of transferring chirality from a chiral catalyst or auxiliary to the product molecule. In the organocatalytic synthesis of cyclopentenes, this is typically achieved through the formation of a chiral enamine or iminium ion intermediate. csic.esacs.org

In the secondary amine-catalyzed VCP-CP rearrangement, the catalyst reacts with the starting aldehyde to form a chiral iminium ion. This intermediate then facilitates the ring-opening of the vinylcyclopropane and controls the stereochemistry of the subsequent ring-closing step. csic.es This process is classified as a dynamic kinetic asymmetric transformation (DYKAT), where the stereochemical information of the racemic starting material is erased and the chirality of the product is solely determined by the catalyst. csic.es

Cooperative catalysis, combining a chiral secondary amine and an achiral palladium(0) complex, has been utilized for the enantioselective spirocyclization of propargylated azlactones with enals. acs.org The chiral amine forms a chiral iminium ion, which then undergoes a conjugate addition. The palladium catalyst coordinates to the triple bond, facilitating a Conia-ene reaction to form the spirocyclic cyclopentene derivative with high enantioselectivity. acs.org

Table 2: Organocatalytic Approaches to Enantioselective Cyclopentene Synthesis

Catalyst Type Reaction Type Product Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Chiral Secondary Amine Domino Michael-Henry Multisubstituted Cyclopentane Complete 88-96
Chiral Secondary Amine VCP-CP Rearrangement Substituted Cyclopentene N/A High
Chiral N-Heterocyclic Carbene Desymmetrization of 1,3-Diketones α,α-Disubstituted Cyclopentene N/A High
Chiral Secondary Amine / Pd(0) Spirocyclization Cyclopentene-based Amino Acid Derivative up to >20:1 85-97

Multicomponent Reactions Towards Substituted Cyclopentene Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of highly substituted cyclopentene systems.

One such example involves the reaction of phosphines, enynedioates, and benzylidene malononitriles, which affords highly substituted syn-selective cyclopentenes in good yields and with high diastereoselectivity. rsc.org The reaction proceeds through a resonance-derived 1,5-dipolar species as the key intermediate. rsc.org

Another MCR strategy combines organocatalysis with an isocyanide-based multicomponent reaction to produce structurally unique, tetrasubstituted cyclopentenyl frameworks. nih.gov An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is first performed to construct a chiral cyclic hemiacetal. This intermediate then participates in a diastereoselective intramolecular isocyanide-based MCR to furnish complex cyclopentenyl rings with high stereoselectivity. nih.gov

Iodine-mediated electrocyclization reactions have also been employed in a multicomponent fashion to generate polysubstituted cyclopentene derivatives. researchgate.net These reactions proceed under mild conditions and exhibit high diastereo- and regioselectivity. researchgate.net

Table 3: Multicomponent Reactions for Cyclopentene Synthesis

Reactants Catalyst/Mediator Product Type Yield Stereoselectivity
Phosphine, Enynedioate, Benzylidene Malononitrile (B47326) None syn-Cyclopentene Good up to 100% dr
α-Cyanoketone, α,β-Unsaturated Aldehyde, Amine, Isocyanide Organocatalyst Tetrasubstituted Cyclopentene Moderate to High up to >99% ee, >99:1 dr
Enone-tethered Ketone, Indole Iodine Polysubstituted Cyclopentene - High

Isocyanide-Based Multicomponent Reaction Strategies

Isocyanide-based multicomponent reactions (I-MCRs) have emerged as highly efficient and powerful strategies in modern organic synthesis for the construction of complex molecular architectures from simple starting materials in a single step. frontiersin.orgresearchgate.net These reactions, which bring together three or more reactants, are characterized by their high atom economy, operational simplicity, and ability to rapidly generate structural diversity, making them ideal for creating libraries of complex molecules. frontiersin.orgresearchgate.net Among the most prominent I-MCRs are the Passerini and Ugi reactions, which have proven to be valuable tools for the synthesis of peptide-like structures and other highly functionalized compounds. nih.govbeilstein-journals.org The unique reactivity of the isocyanide carbon, which can act as both a nucleophile and an electrophile, is central to the synthetic power of these transformations. nih.gov These methodologies have been successfully adapted for the synthesis of carbocyclic frameworks, including complex cyclopentene and cyclopentane derivatives.

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org The reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. wikipedia.orgorganic-chemistry.org

The Ugi reaction, a four-component reaction (U-4CR), combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. organic-chemistry.org Unlike the Passerini reaction, the Ugi reaction is often favored in polar protic solvents and is thought to proceed via the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylic acid. nih.govorganic-chemistry.org The versatility of both reactions allows for the incorporation of a wide range of functional groups, which can be used in subsequent transformations to build even more complex structures. nih.govsioc-journal.cn

Recent research has demonstrated the application of I-MCRs in the stereoselective synthesis of highly substituted cyclopentenyl scaffolds. One notable strategy involves an asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes. The resulting chiral cyclic hemiacetals serve as bifunctional substrates in a subsequent diastereoselective intramolecular I-MCR. rsc.org This approach provides access to a diverse range of structurally complex cyclopentenyl compounds, including peptidomimetics and natural product hybrids, with high stereoselectivity (up to >99% ee and >99:1 dr) and in moderate to high yields. rsc.org The reaction is typically performed using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent under microwave irradiation. rsc.orgnih.gov

The scope of this reaction has been explored with various amines and isocyanides, demonstrating good functional group tolerance. rsc.org For instance, a range of primary alkylamines, anilines with both electron-donating and electron-withdrawing substituents, and different isocyanides have been successfully employed. rsc.orgnih.gov

Table 1: Substrate Scope for the Diastereoselective Isocyanide-Based Multicomponent Synthesis of Cyclopentenyl Amines rsc.orgnih.govReaction conditions: hemiacetal (1.0 equiv.), amine (1.0 equiv.), and isocyanide (1.0 equiv.) in TFE at 70 °C under microwave irradiation (300 W).

EntryAmineIsocyanideProductYield (%)Diastereomeric Ratio (dr)
1Benzylaminetert-Butyl isocyanide2a7885:15
24-Methoxybenzylaminetert-Butyl isocyanide2b7583:17
3Cyclohexylaminetert-Butyl isocyanide2c6588:12
4Anilinetert-Butyl isocyanide2k9999:1
54-Methoxyanilinetert-Butyl isocyanide2l9999:1
64-Chloroanilinetert-Butyl isocyanide2o9999:1
7AnilineCyclohexyl isocyanide2ai8599:1
8AnilineBenzyl isocyanide2aj82>99:1
9AnilineEthyl isocyanoacetate2ak7292:8

Another innovative approach combines the Passerini reaction with subsequent transition-metal-catalyzed cyclizations. In one such strategy, α,β-unsaturated aldehydes are used as substrates in a Passerini reaction to generate α,β-unsaturated amides. researchgate.net These intermediates are then subjected to a Tsuji-Trost reaction. When a bis-nucleophile is used in this step, a subsequent intramolecular Michael addition can occur, leading to the formation of functionalized cyclopentane rings. researchgate.netrsc.org For example, the reaction of a Passerini adduct with a malononitrile derivative in the presence of a palladium catalyst can directly yield a cyano-substituted cyclopentene. rsc.org This tandem reaction sequence highlights the power of combining multicomponent reactions with other well-established transformations to rapidly construct complex cyclic systems from simple, acyclic precursors.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, offering insights that are often inaccessible through experimental means alone. For the vinylcyclopropane-cyclopentene rearrangement, these methods have been pivotal in understanding its stereochemical intricacies.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, including the rearrangements of vinylcyclopropane systems to form cyclopentenes. DFT calculations, particularly using the B3LYP functional with the 6-31G* basis set, have been employed to study the stereoisomerizations of various substituted vinylcyclopropanes. acs.org These studies map the reaction pathways, identifying transition states and intermediates, and are also used to probe the mechanisms of related metal-catalyzed cyclizations. nih.govmdpi.com

In the context of palladium-catalyzed relay Heck reactions, DFT calculations (M06 functional) have been used to understand the factors that control selectivity. nih.gov These computations revealed that for certain substrates, the system is likely under thermodynamic control, with selectivity being driven by the relative stability of intermediates encountered during the catalytic cycle. nih.gov For instance, calculations on a homoallylic phthalimide (B116566) showed that the phthalimide complex was the most stable intermediate along the pathway, and the subsequent energy barriers for β-hydride elimination and migratory insertion were relatively low. nih.gov

Table 1: Selected Applications of DFT in Studying Cyclization Reactions

Reaction Type Computational Method Key Findings
Vinylcyclopropane Rearrangement B3LYP/6-31G* Mapped stereoisomerization pathways and identified diradical intermediates. acs.org
Relay Heck Reaction M06/6-31+G(d) with SDD for Pd Elucidated thermodynamic control and stability of palladium-complex intermediates. nih.gov

While DFT is a versatile tool, higher-level ab initio methods are often required for a more accurate description of electronic structures, especially for species with significant multireference character, such as diradicals. The vinylcyclopropane-cyclopentene rearrangement is characterized by the formation of diradical intermediates. acs.org

Complete Active Space Self-Consistent Field (CASSCF) calculations are particularly well-suited for these systems. For the vinylcyclopropane rearrangement, single-point energy evaluations using CASSCF(4,4)/6-31G* on DFT-optimized geometries have confirmed that the structures along the lowest energy reaction path possess a pure diradical character. acs.org These calculations show that higher-energy diradical intermediates are responsible for the scrambling of stereochemistry observed experimentally. acs.org The stereoselectivity of the reaction can be enhanced by substituents that increase the relative energy of these competing diradical species. acs.org Quasiclassical trajectory calculations on a modified ab initio potential energy surface have also been used to compute the product ratios, yielding results that align well with experimental findings. researchgate.net

A key validation of a computed reaction mechanism is its ability to reproduce experimental kinetic data. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a sensitive probe of transition state structure. wikipedia.org In the vinylcyclopropane-to-cyclopentene rearrangement, secondary deuterium (B1214612) KIEs have been a crucial tool for mechanistic elucidation. acs.orgdeepdyve.com

Table 2: Computed vs. Experimental Kinetic Isotope Effects

Parameter Method Value Source
Secondary Deuterium KIE (kH₂/kD₂) Experimental 1.15–1.18 acs.org

Reaction Mechanism Elucidation for Catalytic Processes

Catalysis offers powerful pathways to control the efficiency and selectivity of chemical transformations involving this compound and its precursors. Mechanistic studies are essential for understanding how these catalysts operate and for developing improved catalytic systems.

Transition metals like palladium, rhodium, and nickel are effective catalysts for various cyclization and cycloaddition reactions. acs.orgwilliams.edu For vinylcyclopropane (VCP) derivatives, Rh(I)-catalyzed intramolecular [3+2] cycloadditions proceed via a proposed mechanism involving the oxidative addition of the VCP to the Rh(I) center. acs.org This is followed by the opening of the cyclopropane ring to form a π-allyl rhodium intermediate. Subsequent insertion of a tethered alkene or alkyne into the rhodium-carbon bond and final reductive elimination yields the bicyclic cyclopentane or cyclopentene product. acs.org

In palladium-catalyzed oxidative cyclizations, a commonly proposed mechanism involves the activation of the olefin by Pd(II), followed by nucleophilic attack (oxypalladation or aminopalladation). nih.gov The resulting palladium-alkyl intermediate can then undergo β-hydride elimination to furnish the cyclized product and a Pd(0) species, which must be reoxidized to complete the catalytic cycle. nih.gov Mechanistic studies on related palladium-catalyzed cascade cyclizations have helped to identify key intermediates, such as palladacyclopentenes, and reveal unusual isomerization pathways. rsc.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective synthesis. univpancasila.ac.idresearchgate.net The vinylcyclopropane-cyclopentene rearrangement can be rendered highly enantioselective using chiral organocatalysts. researchgate.net

One successful approach utilizes chiral secondary amines to catalyze the rearrangement of (vinylcyclopropyl)acetaldehydes. The proposed mechanism involves the formation of an enamine intermediate from the aldehyde and the catalyst. This activation facilitates the ring-opening of the vinylcyclopropane, generating an acyclic iminium ion/dienolate intermediate where the initial stereochemistry of the starting material is erased. The crucial cyclization step is then directed by the chiral catalyst, ensuring that the chirality is effectively transferred to the final cyclopentene product, leading to high levels of stereocontrol. researchgate.net This strategy demonstrates how organocatalysis can control the stereochemical outcome of a reaction by guiding the formation of a key bond within a transient, catalyst-bound intermediate.

Thermal and Photochemical Rearrangements

The transformations of this compound and related vinyl-substituted cycloalkanes represent a fascinating area of study in physical organic chemistry, showcasing the competition between concerted pericyclic pathways and stepwise mechanisms involving radical intermediates. The stereochemical and regiochemical outcomes of these rearrangements are highly dependent on whether the reaction is initiated by heat or by light, and on the specific topology of the orbital interactions during the key bond-forming and bond-breaking steps.

Analysis of Suprafacial and Antarafacial Paths in Sigmatropic Shifts

Sigmatropic rearrangements, such as the acs.orgcomporgchem.com-shift observed in the thermal isomerization of vinylcyclopropanes to cyclopentenes, are governed by the principles of orbital symmetry. These rules, famously articulated by Woodward and Hoffmann, predict the stereochemical course of the reaction based on the number of electrons involved and whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π-system. wikipedia.orglibretexts.org

For a thermal acs.orgcomporgchem.com-sigmatropic shift, the Woodward-Hoffmann rules predict the reaction to proceed via one of two "allowed" pathways: a suprafacial migration with inversion of stereochemistry at the migrating center (si) or an antarafacial migration with retention of stereochemistry (ar). The alternative suprafacial-retention (sr) and antarafacial-inversion (ai) pathways are considered "forbidden" for thermal concerted reactions.

A key study on the thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane, a structural analog of this compound, provides experimental insight into these pathways. acs.orgnih.gov The gas-phase pyrolysis of a deuterated version of this compound at 338°C yielded the corresponding bicyclo[4.3.0]non-1(9)-ene. Analysis of the stereochemistry of the deuterium label in the product revealed that the reaction proceeds through both suprafacial and antarafacial pathways. acs.orgnih.gov

The experimental findings indicated a clear preference for the suprafacial pathway, which accounted for the majority of the product formed. This preference is consistent with theoretical predictions that favor suprafacial pathways in many sigmatropic shifts due to better orbital overlap and lower transition state strain compared to the more contorted antarafacial geometry. libretexts.org However, the formation of a significant portion of the product via an antarafacial route underscores the complexity of these reactions and suggests that both orbital symmetry-allowed pathways are accessible. acs.org

Quasiclassical trajectory calculations on the thermal rearrangement of vinylcyclopropane to cyclopentene further illuminate the dynamics of these pathways. researchgate.net These computational studies, which simulate the motion of atoms during the reaction, show that trajectories initiated at different transition states can lead to a mixture of all four possible stereochemical outcomes (si, sr, ar, ai). researchgate.net This suggests that while orbital symmetry rules provide a powerful predictive framework, the ultimate product distribution is dynamically controlled, with some trajectories crossing over between different stereochemical paths. researchgate.net

Table 1: Stereochemical Pathways in the Thermal Rearrangement of 1-Ethenylbicyclo[4.1.0]heptane acs.orgnih.gov

Stereochemical PathwayContribution to Product Formation
Suprafacial (sr + si)79 ± 2%
Antarafacial (ar + ai)21 ± 2%

Stepwise Mechanisms Involving Diradical Intermediates

While concerted sigmatropic shifts provide an elegant explanation for many thermal rearrangements, a competing mechanistic possibility is a stepwise pathway involving the formation of diradical intermediates. acs.orgresearchgate.net In the case of vinylcyclopropane-type rearrangements, this would involve the initial homolytic cleavage of a carbon-carbon bond in the strained three-membered ring to form a diradical species. This intermediate can then undergo conformational changes before cyclizing to form the final five-membered ring product. rsc.orgthieme-connect.de

The question of whether these rearrangements are truly concerted or proceed through short-lived diradical intermediates has been a subject of extensive computational and experimental investigation. comporgchem.com For many systems, the potential energy surface is described as a "caldera," where a shallow central minimum corresponding to the diradical intermediate is surrounded by transition states for its formation and subsequent cyclization. researchgate.net The depth of this central well determines whether the diradical is a true intermediate or if the reaction proceeds directly from reactant to product through a single, concerted transition state. comporgchem.comcomporgchem.com

Computational studies using methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) have been instrumental in mapping these potential energy surfaces. acs.orgresearchgate.netucla.edu For the parent vinylcyclopropane-to-cyclopentene rearrangement, some levels of theory suggest a concerted mechanism, while others indicate the presence of a diradical intermediate. acs.orgcomporgchem.com The mechanism can be highly sensitive to substituents on the molecular framework. comporgchem.comcomporgchem.com For instance, substituents that can stabilize a radical center are more likely to promote a stepwise, diradical mechanism. comporgchem.com

Experimental evidence for diradical intermediates comes from the observation of stereochemical scrambling. acs.org If a stable diradical intermediate is formed, rotations around single bonds can occur before the final ring closure, leading to a loss of the stereochemical integrity that would be expected from a concerted, stereospecific reaction. acs.orgrsc.org The activation energies for these reactions, which are often comparable to the energy required to break a C-C bond, also lend support to the possibility of diradical pathways. ucla.edu

Table 2: Calculated Relative Energies for Key Species in the Rearrangement of 3-Vinylmethylenecyclobutane comporgchem.comucla.edu

SpeciesRelative Enthalpy (kcal/mol)
Reactant (3-Vinylmethylenecyclobutane)0.0
Diradical Intermediate 130.0
Diradical Intermediate 232.0
Transition State to Diradical 134.9
Product (4-Methylenecyclohexene)-

Note: Energies calculated at the CASPT2(6,6)/6-31G(d)//UB3LYP/6-31+G(d) level of theory. The product energy was not specified in the same context.

Derivatization and Analog Synthesis of 1 2 Propenyl Cyclopentene

Synthesis of Functionalized 1-(2-Propenyl)cyclopentene Analogues

The functionalization of this compound opens pathways to a variety of derivatives. Synthetic strategies often exploit the differential reactivity of its two double bonds to introduce new functional groups and build upon the cyclopentene (B43876) scaffold. These methods include cycloadditions, metathesis reactions, and various catalytic processes to create substituted cyclopentanes and cyclopentenes. tuni.fiorganic-chemistry.orgbeilstein-journals.org

The introduction of hydroxyl groups onto the cyclopentane (B165970) core of this compound yields important synthetic intermediates. These alcohol derivatives can be prepared through various hydroxylation and addition reactions.

One direct derivative is 1-allylcyclopentan-1-ol , formed by the addition of water across the endocyclic double bond of the parent compound. nih.gov This transformation highlights the reactivity of the cyclopentene ring towards hydration.

Table 1: Properties of 1-Allylcyclopentan-1-ol

Property Value Source
IUPAC Name 1-(prop-2-en-1-yl)cyclopentan-1-ol nih.gov
CAS Number 36399-21-0 nih.govepa.gov
Molecular Formula C₈H₁₄O nih.gov

| Molecular Weight | 126.20 g/mol | nih.gov |

Further functionalization can yield more complex cyclopentanol (B49286) structures. For instance, 3-(2-propenyl)-cyclopentanol and its analogs can be synthesized, demonstrating the versatility of introducing the allyl group at different positions on the ring. google.com

The synthesis of diol derivatives, such as 4-(1-propenyl)cyclopentane-1,2-diol , can be achieved through methods like the hydroxylation of the corresponding cyclopentene precursor. ontosight.ai A general approach for creating such diols involves the oxidation of the cyclopentene double bond to form an epoxide, followed by acid-catalyzed hydrolysis to yield the 1,2-diol. google.com

Table 2: Representative Cyclopentanol and Cyclopentanediol Derivatives

Compound Name Molecular Formula Synthesis Note Source
1-Allylcyclopentan-1-ol C₈H₁₄O Addition of water to the cyclopentene ring. nih.gov
3-(2-Pentenyl)-cyclopentanol C₁₀H₁₈O Reaction of 3-hydroxy cyclopentyl-acetaldehyde with triphenyl propyl phosphonium (B103445) bromide. google.com

Cyclopentenone and cyclopentenedione (B8730137) moieties are key structural motifs in many biologically active compounds. isca.me Derivatization of this compound to include these functionalities provides access to valuable building blocks.

The synthesis of substituted cyclopentenones can be achieved through various routes, including the sequential functionalization of 2-cyclopentenone itself. nih.gov For allyl-substituted derivatives, a key intermediate is 4-allyl-2-hydroxy-2-cyclopentenone . This compound can be generated from titanacyclobutane complexes derived from bis(pentamethylcyclopentadienyl)titanium(η³-allyl) precursors, followed by treatment with triphosgene. thieme-connect.com

Another relevant transformation involves the chemistry of 2-allyl-cyclopentene-1,3-dione derivatives. These compounds can undergo further reactions on the allylic double bond, leading to more complex dione (B5365651) structures. stomuniver.ru The cyclopentenone ring system is a versatile scaffold, and methods like aldol (B89426) condensation provide a straightforward route to various derivatives. isca.me Additionally, photochemical reactions, such as the [2+2] photoaddition between cyclopentene and cyclopentenone, can be employed to construct more elaborate polycyclic systems. researchgate.net

Table 3: Examples of Cyclopentenone and Dione Functionalizations

Starting Material/Intermediate Reaction Type Product Class Source
2-Cyclopentenone Sequential Arylation 2,3,4-Trisubstituted 2-Cyclopentenones nih.gov
Benzil and Ketones Aldol Condensation 2-Cyclopentene-1-one Derivatives isca.me
Titanacyclobutane Complexes Triphosgene-induced Decomplexation 4-Allyl-2-hydroxy-2-cyclopentenone thieme-connect.com

The dual reactivity of this compound makes it an excellent starting point for the synthesis of complex molecular architectures. ontosight.aiontosight.ai Ring-rearrangement metathesis (RRM) and ring-closing metathesis (RCM) are powerful techniques that utilize the alkene functionalities to construct new ring systems. beilstein-journals.org

For example, cyclopentene derivatives can be transformed into cyclohexene-based products through RRM in the presence of specific catalysts and ethylene. beilstein-journals.org This ring expansion strategy is crucial for building intricate polycyclic systems found in natural products. Similarly, RCM is a pivotal step in forming the cyclopentene core itself from a linear diolefin precursor, often achieved with high yields using Grubbs' catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction and Suzuki coupling, provide another avenue for incorporating the this compound scaffold into larger molecules. organic-chemistry.orgacs.org These reactions allow for the formation of carbon-carbon bonds between the cyclopentene ring and other organic fragments, expanding its structural diversity. The vinylcyclopropane-cyclopentene rearrangement also offers a classic method for producing substituted cyclopentenes that can serve as key intermediates in multi-step syntheses. wikipedia.org

Chiral Derivatization for Expanded Synthetic Utility

The introduction of chirality into the this compound framework significantly broadens its synthetic potential, particularly for the development of enantiomerically pure pharmaceuticals. univpancasila.ac.id Asymmetric synthesis provides the tools to control the stereochemical outcome of reactions, leading to specific isomers.

One approach involves the enantioselective synthesis of cyclopentene derivatives using chiral catalysts. For instance, α,α-disubstituted cyclopentenes can be prepared with high enantiomeric excess using a chiral N-heterocyclic carbene (NHC) catalyst. organic-chemistry.org Similarly, rhodium-catalyzed asymmetric allylic substitution can be used for the desymmetrization of meso-cyclopentene precursors to yield chiral arylcyclopentenols. organic-chemistry.org

Patents have described the synthesis of optically active cyclopentene derivatives, such as purine-substituted analogs, where chiral centers are established on the cyclopentene ring. google.com These processes often involve resolving racemic mixtures or using chiral starting materials to guide the stereochemistry. An enantiodirected cyclopentenone annulation has been developed as a method to create chiral building blocks essential for the synthesis of condensed cyclopentanoid natural products. acs.org Furthermore, enzymatic methods, like the deracemization of fluorinated cyclopentanol precursors, offer a biological route to obtaining enantiomerically pure stereoisomers, highlighting the diverse strategies available for chiral derivatization. arkat-usa.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-Allylcyclopentan-1-ol
1-Allylcyclopentene
2-Allyl-cyclopentene-1,3-dione
2-Cyclopentenone
3-(2-Pentenyl)-cyclopentanol
3-(2-Propenyl)-cyclopentanol
4-(1-Propenyl)cyclopentane-1,2-diol
4-Allyl-2-hydroxy-2-cyclopentenone
Cyclopentene
Cyclopentene oxide
Ethylene

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 1 2 Propenyl Cyclopentene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 1-(2-propenyl)cyclopentene. It provides profound insights into the molecular framework, including connectivity and stereochemistry.

¹H NMR and ¹³C NMR for Assignment of Stereochemistry and Regiochemistry

One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of information. For this compound, specific resonances would be expected for the vinyl protons of the propenyl group and the cyclopentene (B43876) ring, as well as for the allylic and aliphatic protons. The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the substituents.

Table 1: Representative NMR Data for Cyclopentene

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~5.7mVinylic protons
¹H~2.3mAllylic protons
¹H~1.8mHomoallylic protons
¹³C~130.6-Vinylic carbons
¹³C~32.7-Allylic carbons
¹³C~23.1-Homoallylic carbons

Data is for the parent cyclopentene molecule and serves as an illustrative example. chemicalbook.comchemicalbook.comresearchgate.net

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Analysis

For a more intricate structural assignment, two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.comsdsu.edu These experiments reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons. sdsu.edu For this compound, COSY would show correlations between the vinylic and allylic protons of the propenyl group, as well as between the protons within the cyclopentene ring, confirming their connectivity. researchgate.netemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique identifies direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu By correlating the assigned proton signals with their corresponding carbon signals, the carbon skeleton can be definitively mapped. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the propenyl side chain to the cyclopentene ring. researchgate.net

Together, these 2D NMR techniques provide a powerful toolkit for the complete and unambiguous structural elucidation of this compound. researchgate.netyoutube.comsdsu.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Research Contexts

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental formula of this compound and for gaining insights into its structure through fragmentation analysis. nist.govnist.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 108.18 g/mol . nist.gov The presence of this peak confirms the molecular formula of C₈H₁₂. nist.gov

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides valuable structural information. The fragmentation of the molecular ion can occur through various pathways, including the loss of small neutral molecules or radicals. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the cyclopentene ring and the propenyl side chain, as well as from rearrangements and fragmentations within the ring and the side chain. Analysis of these fragment ions can help to confirm the connectivity of the molecule. For instance, the fragmentation of cyclopentane (B165970) often involves the loss of an ethene molecule (a mass difference of 28), leading to a prominent peak at m/z 42. docbrown.info Similarly, propene can exhibit a base peak at m/z 41 due to the loss of a hydrogen atom. docbrown.info While a detailed fragmentation analysis for this compound is not published, the principles of mass spectral fragmentation of related cyclic and unsaturated hydrocarbons would apply. aip.org

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₈H₁₂ nist.gov
Molecular Weight108.1809 g/mol nist.gov
Molecular Ion (M⁺)m/z 108 nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification in Mechanistic Studies

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In mechanistic studies involving this compound, IR spectroscopy can be used to monitor the appearance or disappearance of key functional groups, providing insights into the reaction pathway.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. libretexts.orglibretexts.orgdocbrown.info The key functional groups are the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds (C-H) of both the alkene and alkane portions of the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Type of Vibration
=C-H (alkene)3100 - 3000Stretch
C-H (alkane)3000 - 2850Stretch
C=C (alkene)1680 - 1640Stretch
-CH₂-1470 - 1450Bend (Scissoring)

Data represents typical absorption ranges for the indicated functional groups. libretexts.orglibretexts.org

The presence of a band in the 1680-1640 cm⁻¹ region would confirm the existence of the C=C double bonds. The =C-H stretching vibrations of the vinylic protons would appear at wavenumbers just above 3000 cm⁻¹, while the C-H stretching vibrations of the saturated part of the cyclopentene ring would be found just below 3000 cm⁻¹. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification in Pyrolysis Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. akjournals.com This makes it an ideal tool for analyzing complex mixtures, such as the products that might be formed during the pyrolysis of this compound.

In a hypothetical pyrolysis study, this compound would be heated to a high temperature in the absence of oxygen, leading to its thermal decomposition into a variety of smaller, more volatile compounds. jyu.fiundip.ac.id The resulting mixture of pyrolysis products would then be injected into the GC-MS system. The gas chromatograph would separate the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. acs.org As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each separated compound. By comparing the obtained mass spectra with a library of known spectra, the individual components of the pyrolysis mixture can be identified. akjournals.com This type of analysis can provide valuable information about the thermal stability and decomposition pathways of this compound. morana-rtd.com

High-Performance Liquid Chromatography (HPLC) for Separation and Enantiomeric Purity Determination

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for the analysis and purification of this compound. sielc.com Depending on the specific research needs, different HPLC methods can be employed.

For instance, reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, could be utilized for the separation of this compound from more polar or less polar impurities. sielc.com

Furthermore, if this compound were to be synthesized in an enantiomerically enriched form, chiral HPLC would be the method of choice for determining its enantiomeric purity. univpancasila.ac.idnih.govacademie-sciences.fr This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The relative areas of the two enantiomer peaks in the chromatogram can then be used to calculate the enantiomeric excess (ee) of the sample. The development of such a method would be crucial for applications where the stereochemistry of the molecule is critical.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 1-(2-Propenyl)cyclopentene, containing both an endocyclic and an exocyclic double bond, presents a versatile scaffold for the construction of more intricate molecular architectures.

While the direct use of this compound as a starting material in stereoselective total synthesis is not extensively documented in readily available literature, the broader class of cyclopentene (B43876) derivatives is fundamental to the synthesis of many natural products. Stereoselective reactions are crucial in organic synthesis for creating specific stereoisomers of a target molecule, which is particularly important in the synthesis of bioactive compounds. The principles of stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. For cyclopentane-containing natural products, various strategies such as asymmetric conjugate additions, Diels-Alder reactions, and radical cyclizations are employed to construct the five-membered ring with high stereocontrol. ucl.ac.uk

The presence of the allyl group in this compound offers a handle for various stereoselective transformations. For instance, asymmetric dihydroxylation or epoxidation of the double bonds could introduce chirality, which can then be elaborated upon to build up the complexity of the molecule. However, specific examples of total syntheses commencing from this compound are not prominently featured in major chemical literature databases.

Fused-ring systems, where two or more rings share a common bond, are prevalent in a vast array of natural products and pharmaceuticals. The synthesis of these structures often relies on cycloaddition reactions, such as the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orglibretexts.org The cyclopentene moiety of this compound can act as a dienophile in such reactions. Furthermore, the two double bonds in this compound could potentially participate in intramolecular cyclization reactions, such as ring-closing metathesis (RCM), to form bicyclic systems. utc.eduyoutube.com RCM is a powerful tool in organic synthesis for the formation of cyclic compounds, including fused-ring systems, and is catalyzed by transition metal complexes, most notably those containing ruthenium. utc.eduyoutube.com

Despite the theoretical potential for this compound to serve as a building block for fused-ring systems, specific, documented examples of its use in this capacity are not widely reported. The general strategies for forming fused heterocyclic and carbocyclic rings are well-established, but the application of this particular starting material remains a niche area. researchgate.netorganic-chemistry.orgnih.govmdpi.com

Integration into Polymer and Resin Manufacturing Processes

The double bonds in this compound make it a candidate for polymerization reactions, potentially leading to novel polymers and resins with unique properties.

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. youtube.com Ring-opening metathesis polymerization (ROMP) is a specific type of ROP that utilizes olefin metathesis catalysts to polymerize strained cyclic alkenes. youtube.comlibretexts.orgmdpi.comrsc.orgyoutube.com While cyclopentene itself can undergo ROMP to produce polypentenamer, the polymerization of substituted cyclopentenes is more complex. The presence of a substituent, such as the propenyl group in this compound, can significantly affect the thermodynamics and kinetics of the polymerization. researchgate.net

Research into the ROMP of substituted cycloalkenes has shown that the size and position of the substituent can influence the polymerizability of the monomer and the microstructure of the resulting polymer. researchgate.net For instance, bulky allylic substituents on cyclopentene have been investigated to understand their impact on monomer conversion and the regioregularity of the polymer chain. researchgate.net However, a thorough review of the scientific literature does not reveal specific studies on the ring-opening polymerization of this compound.

Catalytic cracking is a crucial process in the petrochemical industry for breaking down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. libretexts.orgyoutube.comresearchgate.net This process typically employs solid acid catalysts, like zeolites, at high temperatures. While not a primary feedstock, this compound has been identified as a product in the catalytic cracking of polyethylene (B3416737) plastic waste. This indicates that under cracking conditions, complex polymer chains can break down and rearrange to form a variety of smaller cyclic and acyclic hydrocarbons, including this compound.

The fate of this compound if it were used as a feedstock in a catalytic cracker would depend on the specific process conditions. It could potentially undergo further cracking to produce smaller olefins and paraffins, or it could isomerize and participate in hydrogen transfer reactions. The study of the pyrolysis of related C8H12 isomers provides insights into the complex reaction pathways that can occur at high temperatures. nih.govmarquette.edu

Exploration in Agrochemical and Fragrance Synthesis

The structural motifs present in this compound bear resemblance to components of certain agrochemicals and fragrances, suggesting its potential as a synthon in these industries.

The cyclopentane (B165970) ring is a key structural feature in a number of important classes of insecticides, most notably the pyrethroids. arkat-usa.orgnih.govnih.govgoogle.com Synthetic pyrethroids are esters of chrysanthemic acid or related cyclopropane (B1198618) carboxylic acids with various alcohols, some of which contain a cyclopentenone ring, such as in the natural pyrethrins. arkat-usa.orggoogle.com The synthesis of these complex molecules involves the construction of the cyclopentane or cyclopropane rings through various synthetic methodologies. While there is no direct evidence of this compound being used in the commercial synthesis of pyrethroids, its carbon skeleton could theoretically be modified to produce intermediates for such compounds.

In the fragrance industry, cyclopentanone (B42830) derivatives are well-known for their characteristic jasmine-like scents. ucl.ac.ukrsc.org Methyl jasmonate and its analogs are highly valued fragrance ingredients. rsc.orgaston.ac.uknih.gov The biosynthesis of jasmonates in plants proceeds from linolenic acid via a cyclopentenone intermediate. aston.ac.uknih.gov Synthetic routes to jasmonate analogs often involve the construction of a substituted cyclopentanone ring. rsc.org The C8 skeleton of this compound could potentially be functionalized through oxidation and rearrangement reactions to generate cyclopentanone structures relevant to the fragrance industry. However, specific synthetic routes from this compound to commercial fragrances are not detailed in the available literature.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(2-Propenyl)cyclopentene, and how do reaction conditions influence yield?

This compound can be synthesized via addition-esterification reactions or catalytic cyclization of precursor alkenes. For example, cyclopentene derivatives are often produced through acid-catalyzed reactions (e.g., acetic acid with cyclopentene at 60–90°C, as shown in cyclopentanol synthesis pathways) . Key factors include:

  • Catalyst selection : Acidic or enzymatic catalysts influence regioselectivity.
  • Temperature control : Higher temperatures (e.g., 80°C) favor equilibrium conversion in esterification steps, but side reactions (e.g., polymerization) may require mitigation .
  • Solvent polarity : Polar aprotic solvents enhance electrophilic addition kinetics.
    Experimental protocols should include distillation for isolating products (≥99% purity) and GC-MS for tracking unreacted precursors .

Advanced: How can computational quantum mechanics resolve contradictions between experimental and theoretical thermodynamic data for this compound derivatives?

Discrepancies in enthalpy or entropy values (e.g., cyclopentene conversion errors up to 5.2% in experimental vs. theoretical models ) arise from unaccounted steric effects or non-ideal mixing. Mitigation strategies include:

  • Ab initio calculations : MP2 or CCSD(T) methods refine puckering barriers and vibrational frequencies, as demonstrated for cyclopentene’s Cs and C2 conformers .
  • Reaction pathway modeling : Software like Gaussian or ORCA can simulate transition states to identify side reactions (e.g., isomerization) .
  • Data reconciliation : Use multivariate regression to adjust for solvent interactions or incomplete equilibration in batch reactors .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

  • IR/Raman spectroscopy : Assign vibrational modes (e.g., C=C stretching at ~1650 cm⁻¹) and confirm ring puckering via low-frequency out-of-plane bends .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinguish allylic protons (δ 5.0–5.5 ppm) and cyclopentene ring carbons (δ 25–35 ppm). NOESY can clarify spatial proximity of propenyl substituents.
  • GC-MS : Monitor purity and detect byproducts (e.g., dimers) during synthesis .

Advanced: How can enzyme engineering optimize enantioselective transformations of this compound?

Computational enzyme design (e.g., CAST/ISM workflows) reduces experimental screening by predicting active-site mutations that enhance stereoselectivity. For example:

  • Substrate docking : Molecular dynamics simulations identify steric clashes between the propenyl group and enzyme pockets .
  • Directed evolution : Prioritize mutations at residues near the cyclopentene ring (e.g., LEH variants improved e.e. from 82% to >90% for epoxide hydrolases) .
  • Kinetic assays : Compare kcat/KM ratios for wild-type vs. engineered enzymes to validate selectivity .

Basic: What challenges arise in isolating this compound, and how are they addressed?

  • Volatility : Low boiling points require cryogenic traps or short-path distillation .
  • Polymerization risk : Add inhibitors (e.g., hydroquinone) during storage.
  • Byproduct separation : Use fractional distillation or preparative HPLC with non-polar columns (C18) .

Advanced: What strategies reconcile conflicting data on cyclopentene derivatives’ reaction mechanisms?

  • Isotopic labeling : Track <sup>13</sup>C in cyclopentene to distinguish concerted vs. stepwise pathways .
  • Microkinetic modeling : Integrate DFT-derived activation energies with experimental rate data to refine mechanism hypotheses .
  • In situ spectroscopy : Real-time FTIR or Raman monitors intermediate formation (e.g., acetoxy groups in esterification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.